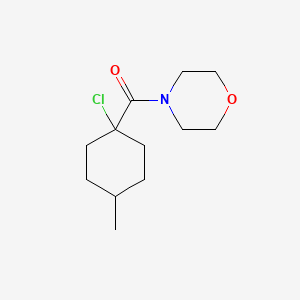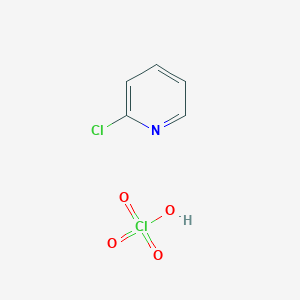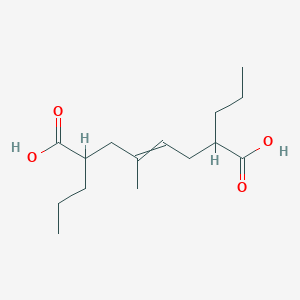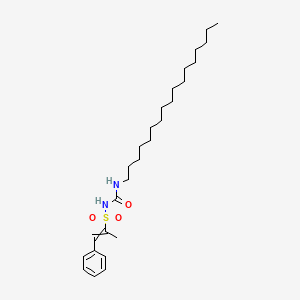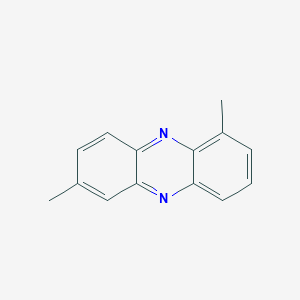methanethione CAS No. 53462-44-5](/img/structure/B14637979.png)
[(Dicyclohexylamino)sulfanyl](dihexylamino)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dicyclohexylamino)sulfanylmethanethione is a complex organic compound characterized by its unique structure, which includes both dicyclohexylamino and dihexylamino groups attached to a methanethione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylamino)sulfanylmethanethione typically involves the reaction of dicyclohexylamine and dihexylamine with a suitable sulfur-containing reagent. One common method involves the use of thiourea as a nucleophile, which reacts with alkyl halides to form the desired product . The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Dicyclohexylamino)sulfanylmethanethione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: Nucleophilic substitution reactions can replace one of the amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Dicyclohexylamino)sulfanylmethanethione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Dicyclohexylamino)sulfanylmethanethione involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Dicyclohexylamino)sulfanylmethanethione
- (Dicyclohexylamino)sulfanylmethanethione
Uniqueness
(Dicyclohexylamino)sulfanylmethanethione is unique due to its specific combination of dicyclohexylamino and dihexylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
53462-44-5 |
|---|---|
Formule moléculaire |
C25H48N2S2 |
Poids moléculaire |
440.8 g/mol |
Nom IUPAC |
(dicyclohexylamino) N,N-dihexylcarbamodithioate |
InChI |
InChI=1S/C25H48N2S2/c1-3-5-7-15-21-26(22-16-8-6-4-2)25(28)29-27(23-17-11-9-12-18-23)24-19-13-10-14-20-24/h23-24H,3-22H2,1-2H3 |
Clé InChI |
ASJIJAABHUSHAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C(=S)SN(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



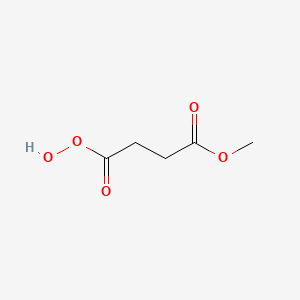
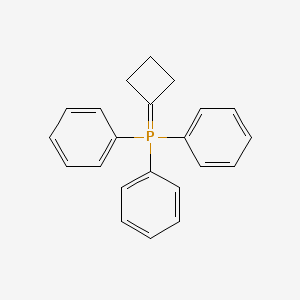

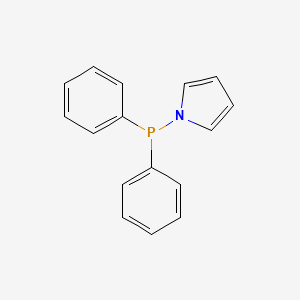
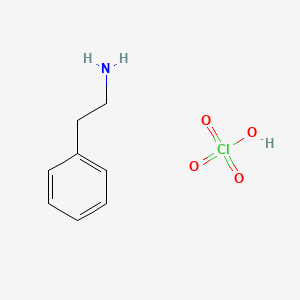
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
